Octyl chloroacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71617-60-2 |
|---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
octyl 2-chloroacetate |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-8-13-10(12)9-11/h2-9H2,1H3 |
InChI Key |
NNXMXUSTTDFBDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies for Octyl Chloroacetate and Its Isomers
Direct Esterification Pathways from Chloroacetic Acid and Octanols
Direct esterification of chloroacetic acid with an octanol (B41247) isomer, typically 1-octanol (B28484), is a primary and widely studied route for synthesizing n-octyl chloroacetate (B1199739). This reaction involves the condensation of the carboxylic acid and the alcohol, releasing water as a byproduct. The general equation for this equilibrium reaction is:
ClCH₂COOH + CH₃(CH₂)₇OH ⇌ ClCH₂COOCH₂(CH₂)₆CH₃ + H₂O
To drive the reaction toward the product side and achieve high yields, the removal of water is crucial. This is often accomplished through azeotropic distillation using a suitable solvent like toluene (B28343) or cyclohexane (B81311). bu.edu.egmdpi.comresearchgate.net
Catalytic Esterification Processes
The esterification of chloroacetic acid is typically slow and requires a catalyst to proceed at a practical rate. A variety of catalysts have been employed, ranging from traditional mineral acids to more advanced solid acid catalysts.
Commonly used catalysts include:
Mineral Acids : Sulfuric acid and hydrochloric acid are effective but can be corrosive and difficult to separate from the reaction mixture. ontosight.aichemicalforums.com
Organic Acids : p-Toluenesulfonic acid is a frequently used catalyst, offering good yields. bu.edu.eg
Lewis Acids and Metal Salts : Catalysts like zinc methanesulfonate (B1217627) and zirconyl chloride (ZrOCl₂·8H₂O) have been shown to be highly effective, even when using equimolar amounts of reactants. mdpi.comresearchgate.net
Solid Acid Catalysts : To overcome the separation and corrosion issues of liquid acids, heterogeneous solid catalysts have been developed. Examples include SO₄²⁻/TiO₂-MoO₃, phosphotungstic acid supported on hercynite (hercynite@SiO₂–PTA), and heteropoly acids on SBA-15 supports. oriprobe.comacs.orgresearchgate.net These catalysts are often reusable and non-corrosive. researchgate.netacs.orgresearchgate.net
Investigation of Reaction Conditions and Yield Optimization
Optimizing reaction conditions is critical for maximizing the yield of octyl chloroacetate. Key parameters that are frequently investigated include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.
In a study utilizing p-toluenesulfonic acid as a catalyst and toluene as a solvent for azeotropic water removal, a yield of 89% for octyl-2-chloroacetate was achieved. bu.edu.eg The reaction was conducted with a 1:1 molar ratio of octanol and chloroacetic acid. bu.edu.eg Research on the synthesis of similar esters, such as butyl chloroacetate, has shown that yields can exceed 98% under optimized conditions. researchgate.net For instance, the esterification of chloroacetic acid with n-butanol using a SBA-15 supported heteropoly acid catalyst achieved this high yield with an alcohol to acid molar ratio of 1.3:1 at 130°C for 5 hours. researchgate.net
The table below summarizes findings from various studies on the synthesis of chloroacetate esters, illustrating the impact of different catalysts and conditions.
Table 1: Research Findings on Catalytic Esterification for Chloroacetate Synthesis
| Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonic acid | Octanol | 1:1 | Toluene solvent, azeotropic removal of water | 89% | bu.edu.eg |
| ZrOCl₂·8H₂O | 1-Octanol | 1:1 | Toluene solvent, azeotropic reflux, 5h | 99% (GC Yield) | mdpi.com |
| Zinc Methanesulfonate | Isopropanol | 1.1:1 | 85-90°C, 2.5h, cyclohexane as water-carrier | 96.2% | researchgate.netresearchgate.net |
| SBA-15 Supported Heteropoly Acid | n-Butanol | 1.3:1 | 130°C, 5h, 2.0 wt% catalyst | >98% | researchgate.net |
Alternative Synthetic Routes to this compound
Besides direct esterification, other synthetic methodologies have been explored for the preparation of this compound. One notable alternative is the rhodium-catalyzed alkoxycarbonylation of unactivated alkyl chlorides. In a specific instance, this method was applied to synthesize this compound with a reported yield of 45%. rsc.org Another approach involves the reaction of ethyl chloroacetate with an amine in the presence of triethylamine (B128534) to yield S-alkylated derivatives. acs.org Additionally, the synthesis of chloroacetamide, a related compound, can be achieved by reacting ethyl chloroacetate with cold aqueous ammonia. orgsyn.org
Regioselective Synthesis and Isomer Control (e.g., 2-, 3-, 4-Octyl Chloroacetate)
The synthesis of specific isomers of this compound, where the chloroacetate group is not on the terminal carbon (C1), requires regioselective control. The direct esterification of a specific secondary octanol isomer, such as 2-octanol, with chloroacetic acid is a straightforward method to produce the corresponding isomer, in this case, 2-octyl chloroacetate.
A different approach to generating secondary octyl chloroacetates involves the acid-catalyzed addition of chloroacetic acid to an alkene. A study on the esterification of 1-octene (B94956) with chloroacetic acid in the presence of p-toluenesulfonic acid demonstrated the formation of multiple isomers. acs.org The reaction, conducted at temperatures between 102°C and 131°C, resulted in an equilibrium mixture where almost all unreacted octene was isomerized to internal isomers. acs.org The primary ester product was 2-octyl chloroacetate, but 3-octyl chloroacetate and 4-octyl chloroacetate were also formed. acs.org
Table 2: Isomer Distribution in the Esterification of 1-Octene with Chloroacetic Acid
| Product Isomer | Description | Outcome | Reference |
|---|---|---|---|
| 2-Octyl chloroacetate | Chloroacetate group on the second carbon of the octyl chain. | Main ester product | acs.org |
| 3-Octyl chloroacetate | Chloroacetate group on the third carbon of the octyl chain. | Formed as a secondary product | acs.org |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push toward developing more environmentally friendly synthetic methods. In the context of this compound synthesis, this has led to the exploration of green chemistry principles. Key developments include the use of reusable solid acid catalysts, which minimize waste and avoid the use of corrosive mineral acids. acs.orgresearchgate.net
Examples of green chemistry approaches include:
Reusable Nanomagnetic Catalysts : A phosphotungstic acid-supported hercynite (hercynite@SiO₂–PTA) nanocomposite has been used as a magnetically separable and reusable catalyst for the esterification of chloroacetic acid with a wide range of alcohols. acs.org This method boasts minimal time requirements and reduced use of hazardous chemicals. acs.org
Ionic Liquids : Ionic liquids are considered green solvents and have been used as reaction media for the derivatization of biopolymers, including reactions that could be analogous to esterification. uq.edu.au They can enhance reaction efficiencies and serve as both solvent and catalyst. uq.edu.augoogle.com
Solvent-Free and Efficient Conditions : The development of catalytic procedures that allow for the direct esterification of carboxylic acids with equimolar amounts of alcohols under solvent-free conditions or at ambient temperatures represents a significant green advancement. mdpi.com
These approaches aim to make the synthesis of this compound and its derivatives more sustainable by reducing waste, avoiding harsh reagents, and improving energy efficiency.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of octyl chloroacetate (B1199739), offering precise information about the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum of octyl chloroacetate provides a clear map of the proton environments in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the protons of the octyl chain and the chloroacetyl group are observed. scielo.branalyzeiq.com
Research findings report the following chemical shifts (δ) in parts per million (ppm): a triplet at approximately 4.17-4.18 ppm corresponds to the two protons of the methylene (B1212753) group directly attached to the ester oxygen (-O-CH₂ -). scielo.branalyzeiq.com A singlet appears around 4.04-4.05 ppm, which is assigned to the two protons of the methylene group adjacent to the chlorine atom (Cl-CH₂ -C=O). scielo.branalyzeiq.com The methylene group next to the ester linkage on the octyl chain (-O-CH₂-CH₂ -) appears as a multiplet in the range of 1.61-1.72 ppm. scielo.branalyzeiq.com The central methylene groups of the octyl chain produce a complex multiplet or a broad singlet around 1.26-1.30 ppm. scielo.branalyzeiq.com Finally, a triplet at approximately 0.85-0.88 ppm is characteristic of the terminal methyl group (-CH₃) of the octyl chain. scielo.branalyzeiq.com
Interactive ¹H NMR Data Table for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| 4.17 - 4.18 | Triplet | 2H | -O-CH₂ -(CH₂)₆CH₃ | scielo.branalyzeiq.com |
| 4.04 - 4.05 | Singlet | 2H | Cl-CH₂ -C=O | scielo.branalyzeiq.com |
| 1.61 - 1.72 | Multiplet | 2H | -O-CH₂-CH₂ - | scielo.branalyzeiq.com |
| 1.26 - 1.30 | Multiplet/Singlet | 10H | -(CH₂ )₅-CH₃ | scielo.branalyzeiq.com |
| 0.85 - 0.88 | Triplet | 3H | -CH₂-CH₃ | scielo.branalyzeiq.com |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. While direct experimental data for this compound is not widely published, analysis of homologous chloroacetate esters (e.g., butyl, decyl) allows for a reliable prediction of the chemical shifts. scielo.br The carbonyl carbon (C=O) of the ester group is expected to resonate at approximately 167.5 ppm. scielo.br The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) is anticipated around 66.5 ppm. scielo.br The carbon atom of the chloromethyl group (Cl-C H₂-) typically appears at a chemical shift of about 41.0 ppm. scielo.br
The carbon atoms of the n-octyl chain show characteristic shifts: the terminal methyl carbon (-C H₃) is found at the highest field, around 14.2 ppm. The other methylene carbons of the octyl chain resonate in the range of 22.7 to 31.9 ppm. scielo.br Data from related compounds containing an octyl chain confirms these assignments, with the carbons of the C₈H₁₇ chain appearing at approximately 69.2, 33.6, 30.9, 30.8, 30.0, 27.5, and 24.5 ppm, in addition to the terminal methyl carbon. semanticscholar.org
Predicted ¹³C NMR Data Table for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment | Source (by Analogy) |
| 167.5 | C =O | scielo.br |
| 66.5 | -O-C H₂- | scielo.br |
| 41.0 | Cl-C H₂- | scielo.br |
| 31.9 | -CH₂- | scielo.br |
| 29.2 | -CH₂- | scielo.br |
| 29.2 | -CH₂- | scielo.br |
| 28.5 | -CH₂- | scielo.br |
| 25.8 | -CH₂- | scielo.br |
| 22.7 | -CH₂- | scielo.br |
| 14.2 | -C H₃ | scielo.br |
¹H NMR Spectral Analysis
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are instrumental in identifying the key functional groups present in this compound.
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. Attenuated Total Reflectance (ATR) and vapor phase are common techniques used for analysis. nist.gov A strong, sharp absorption band is consistently observed in the region of 1740-1761 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester functional group. scielo.branalyzeiq.com
The C-O single bond stretching vibrations of the ester group are identified by bands around 1155-1174 cm⁻¹ and 1307 cm⁻¹. scielo.branalyzeiq.com The presence of the chlorine atom is confirmed by a C-Cl stretching vibration, which appears in the fingerprint region, typically around 788-790 cm⁻¹. scielo.br Furthermore, characteristic C-H stretching vibrations from the aliphatic octyl chain are prominent in the 2853-2953 cm⁻¹ region. analyzeiq.com
Interactive IR Absorption Data Table for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |
| 2953, 2922, 2853 | C-H stretch | Aliphatic chain | analyzeiq.com |
| 1740 - 1761 | C=O stretch | Ester | scielo.branalyzeiq.com |
| 1307, 1174, 1155 | C-O stretch | Ester | scielo.branalyzeiq.com |
| 1288 | C-C stretch / CH₂ wag | Aliphatic chain | scielo.br |
| 788 - 790 | C-Cl stretch | Alkyl halide | scielo.br |
Infrared (IR) Spectroscopy (ATR, Vapor Phase)
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is used to determine the molecular weight and to study the fragmentation pathways of this compound, which aids in its structural confirmation. nist.govarcabc.ca The electron ionization (EI) mass spectrum provides a unique fragmentation pattern.
The molecular ion peak (M⁺) for this compound (C₁₀H₁₉ClO₂) would be observed at a mass-to-charge ratio (m/z) of 206. nist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 208 with about one-third the intensity of the M⁺ peak is expected, confirming the presence of a single chlorine atom. wpmucdn.com
Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. A prominent fragmentation involves the cleavage of the octyl group, leading to the loss of octene (C₈H₁₆) via a McLafferty-type rearrangement, which would produce a fragment ion corresponding to protonated chloroacetic acid. Another significant fragmentation pathway is the cleavage of the C-O bond, resulting in an acylium ion [ClCH₂CO]⁺ and an octyl cation [C₈H₁₇]⁺ or related fragments. The NIST Mass Spectrometry Data Center contains reference spectra for this compound under NIST number 279875. nist.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Separation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. oshadhi.co.uk For a semi-volatile compound like this compound, GC-MS is an indispensable tool for assessing its purity and for distinguishing between its various isomers. revistadechimie.rotesisenred.net The process involves introducing the sample into a gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized components through a long, thin capillary column. oshadhi.co.uk Separation is achieved based on the differential partitioning of the components between the stationary phase lining the column and the mobile gas phase. Components with higher volatility and lower affinity for the stationary phase travel faster, leading to separation. oshadhi.co.uk
Following separation in the GC, the eluted components enter the mass spectrometer, which bombards them with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. oshadhi.co.uk The NIST WebBook provides reference mass spectrum data for this compound, which can be used for confirmation. nist.gov The primary peaks observed in the electron ionization mass spectrum of this compound are detailed in the table below.
Table 1: Characteristic Mass Spectrometry Peaks for this compound
| Property | Value |
|---|---|
| NIST Number | 279875 |
| m/z Top Peak | 70 |
| m/z 2nd Highest | 84 |
| m/z 3rd Highest | 43 |
Data sourced from PubChem and NIST Mass Spectrometry Data Center. nih.gov
Purity assessment is performed by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks indicates impurities, which can be identified by their respective mass spectra. The Kovats Retention Index, a relative measure of retention time, is also used to characterize compounds in GC. For this compound, experimental values have been reported on both standard non-polar and polar columns. nih.gov
The separation of isomers is a critical application of GC-MS. revistadechimie.ro Structural isomers of this compound, such as 2-ethylhexyl chloroacetate or positional isomers like 4-chlorothis compound, will exhibit different physical properties, leading to distinct retention times on a GC column. nist.gov For instance, studies on the degradation of other compounds have successfully used GC-MS to separate and identify 2-ethylhexyl chloroacetate from a complex mixture. arxiv.org The specific conditions of the GC-MS method, including the temperature program and column type, are optimized to achieve baseline separation of these closely related structures. arcabc.ca
A typical GC-MS method for the analysis of haloacetic acid esters involves specific instrumental parameters to ensure optimal separation and detection. arcabc.ca
Table 2: Example GC-MS Method Parameters for Haloacetic Acid Ester Analysis
| Parameter | Setting |
|---|---|
| Inlet Temperature | 200°C |
| Ion Source Temperature | 200°C |
| Carrier Gas | Helium |
| Carrier Gas Flow Rate | 2 mL/min |
| Oven Program | 40°C for 1 min, ramp at 25°C/min to 180°C (hold 4 min), ramp at 30°C/min to 250°C (hold 2 min) |
| Injection Volume | 0.2 µL |
| Solvent Delay | 5.7 minutes |
These parameters are based on a method developed for the analysis of various haloacetic acid derivatives and serve as a representative example. arcabc.ca
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is another cornerstone chromatographic technique used for the separation, identification, and quantification of compounds. phmethods.net Unlike GC, which is suited for volatile or semi-volatile substances, HPLC is ideal for a wider range of compounds, including those that are non-volatile or thermally unstable. phmethods.net In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). phmethods.net Separation occurs based on the different interactions of the sample components with the stationary phase. phmethods.net
For a relatively nonpolar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most appropriate mode of separation. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a polar liquid. researchgate.net A common choice for the stationary phase would be silica (B1680970) particles chemically bonded with octyl (C8) or octadecyl (C18) alkyl chains. researchgate.net When the sample is introduced, this compound would be retained on the nonpolar stationary phase.
The mobile phase, typically a mixture of water and a miscible organic solvent like methanol (B129727) or acetonitrile, is then passed through the column. researchgate.net By gradually increasing the proportion of the organic solvent (a technique known as gradient elution), the polarity of the mobile phase is decreased. This causes the retained nonpolar components, like this compound, to elute from the column. Quantification is achieved by a detector placed at the column outlet, which measures the concentration of the analyte as it elutes. phmethods.net
While this compound itself lacks a strong chromophore for standard UV-Vis detection, quantification can be achieved through several methods. One approach involves derivatization of the chloroacetate moiety to attach a UV-active label. Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) can be employed for sensitive detection and quantification without derivatization. HPLC methods have been successfully developed for the analysis of the parent chloroacetic acids, demonstrating the utility of the technique for this class of compounds. researchgate.netsielc.com
Table 3: Proposed HPLC System for this compound Analysis
| Parameter | Specification |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Column (Stationary Phase) | Octyl (C8) or Octadecyl (C18) bonded silica |
| Mobile Phase | Gradient of Water and Methanol or Acetonitrile |
| Detection | UV (post-derivatization), ELSD, or Mass Spectrometry (MS) |
| Quantification | Based on peak area relative to a calibration curve of known standards |
Reaction Mechanisms and Pathways Involving Octyl Chloroacetate
Nucleophilic Substitution Reactions (SN2) Involving the Chloroacetate (B1199739) Moiety
The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes the chloroacetate moiety an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. The S_N2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon center at the same time as the leaving group departs. libretexts.org This process results in an inversion of the stereochemical configuration at the carbon center. scribd.com
The rate of an S_N2 reaction is dependent on the concentration of both the substrate (octyl chloroacetate) and the nucleophile. scribd.com The high reactivity of the C-Cl bond in chloroacetates is attributed to the electron-withdrawing effect of the adjacent ester carbonyl group, which polarizes the bond and stabilizes the transition state.
In the context of this compound and related alkyl chloroacetates, the α-chloro atom is readily displaced by a variety of nucleophiles. Research has demonstrated the successful synthesis of new diester derivatives from piperine, where alkyl 2-chloroacetates undergo an S_N2 reaction with potassium piperate. scielo.br This reaction proceeds with the piperate anion acting as the nucleophile, attacking the chloromethyl carbon and displacing the chloride ion. scielo.br Similarly, other nucleophiles can be employed to create new functionalized molecules.
Ester Bond Reactivity and Transesterification Mechanisms
The ester linkage in this compound is susceptible to nucleophilic acyl substitution, most notably through hydrolysis and transesterification. Chloroacetate esters are known for their high hydrolytic lability compared to other esters like acetates and methoxyacetates. thieme-connect.de This heightened reactivity is again due to the inductive effect of the α-chloro atom, which makes the carbonyl carbon more electrophilic and a better target for nucleophiles.
One study highlighted the relative lability by comparing the half-lives of various 5'-O-acyl uridine (B1682114) derivatives in aqueous ammonia. The results demonstrated the significantly faster hydrolysis of the chloroacetate. thieme-connect.de
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.org
Base-Catalyzed Transesterification : Under basic conditions, an alkoxide ion (RO⁻) acts as the nucleophile, attacking the carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, expelling the original octoxide group (-OC₈H₁₇) to form a new ester. This process is an equilibrium, and the reaction can be driven to completion by using the reactant alcohol as a solvent or by removing the alcohol byproduct.
Acid-Catalyzed Transesterification : In the presence of an acid catalyst, the carbonyl oxygen of the ester is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral alcohol molecule. A series of proton transfer, addition, and elimination steps then leads to the formation of the new ester and the release of octanol (B41247).
Mechanisms of Formation of this compound in Complex Systems
While this compound can be synthesized directly, for instance, through the esterification of chloroacetic acid with octanol, it can also be formed as a byproduct in more complex chemical systems. ontosight.aichemcess.com
A significant pathway for the environmental formation of this compound and its isomers is the degradation of cinnamate-based UV filters used in sunscreens, such as 2-ethylhexyl-4-methoxycinnamate (EHMC), also known as octyl methoxycinnamate. researchgate.netnih.gov Studies have shown that when EHMC reacts with sodium hypochlorite (B82951) (NaOCl), a common disinfectant, it degrades into several chlorinated byproducts, including 2-ethylhexyl chloroacetate. researchgate.netnih.govresearchgate.net
The mechanism involves an electrophilic attack by hypochlorous acid (HOCl) on the C=C double bond of the cinnamate (B1238496) moiety. researchgate.netnih.gov This initial attack is highly favorable and leads to the cleavage of the double bond, resulting in the formation of several smaller molecules, as detailed in the table below. researchgate.netnih.gov This transformation is a concern as it can lead to the formation of potentially more toxic and persistent chloroorganic compounds in treated water, such as swimming pools. researchgate.netd-nb.info
Catalytic Transformations of this compound and Related Chloroacetates
This compound and its analogs can undergo various transformations facilitated by catalysts. These reactions can target either the C-Cl bond or the ester group, often with high selectivity.
One notable transformation is the catalytic reduction of the carbon-chlorine bond. For example, the electrochemically generated cobalt(I) salen complex has been shown to effectively catalyze the reduction of ethyl chloroacetate. researchgate.net The mechanism involves the formation of an organocobalt(III) intermediate, which then undergoes further reactions. researchgate.net
Enzymatic catalysis also plays a crucial role in the transformation of chloroacetates. Lipases, such as those from Candida antarctica or Burkholderia cepacia, are widely used for the kinetic resolution of racemic alcohols via acylation with chloroacetate esters or for the hydrolysis of the esters themselves. diva-portal.orguni-wuppertal.de These enzymatic processes are valued for their high enantioselectivity and operation under mild conditions. For instance, dynamic kinetic resolution (DKR) protocols combine enzyme-catalyzed acylation with a metal-based racemization catalyst to convert a racemic starting material into a single enantiomer of the chloroacetate product with high yield. diva-portal.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing insights into their stability and reactivity. nih.govresearchgate.net DFT calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and the distribution of electron density. nih.gov
For chloroacetate (B1199739) esters, the reactivity is significantly influenced by the electron-withdrawing chloro- and ester groups. DFT-based local reactivity descriptors, such as the Fukui function, can predict the most likely sites for electrophilic or nucleophilic attack. arxiv.org In a study on the degradation of 2-ethylhexyl-4-methoxycinnamate, which forms 2-ethylhexyl chloroacetate as a breakdown product, local reactivity analysis using DFT showed that the C=C bridge was highly favorable for electrophilic attack. arxiv.org This suggests that for octyl chloroacetate, the carbonyl carbon is a primary site for nucleophilic attack, while the chlorine-bearing carbon is also reactive.
A study on ethyl chloroacetate hydrolysis using DFT showed that halogen atoms lower the activation energy of reactions. researchgate.net The electrostatic potential (ESP) diagram, another DFT-derived property, visually represents the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting intermolecular interactions. nih.gov
Table 1: Key Electronic Properties and Reactivity Descriptors (Illustrative for Chloroacetates)
This table illustrates typical parameters obtained from DFT calculations for chloroacetate esters. Specific values for this compound require dedicated computational studies.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net |
| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. nih.gov | Relates to the overall electrophilicity of the molecule. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. nih.gov | Harder molecules have a larger HOMO-LUMO gap and are less reactive. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. nih.gov | Quantifies the electrophilic nature of the compound. |
| Fukui Function (f(r)) | Describes the change in electron density at a specific point when the total number of electrons changes. arxiv.org | Predicts the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. arxiv.org |
Molecular Dynamics Simulations for Interfacial Behavior and Phase Transitions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time, providing detailed insight into the behavior of substances at interfaces and during phase transitions. mdpi.comualberta.ca
While direct MD studies on this compound are not widely available, research on shorter-chain alkyl chloroacetates (methyl, ethyl, and propyl) at the vapor-liquid interface offers significant insights. acs.orgnih.govacs.org These studies, combining surface adsorption theory and MD simulations, investigated properties like surface layer thickness and the heat of phase transition from the bulk liquid to the surface phase. acs.orgnih.gov A key finding was that the reversible heat of phase transition increases as the alkyl chain lengthens from methyl to propyl chloroacetate. acs.orgnih.gov This trend suggests that this compound, with its significantly longer alkyl chain, would have a substantially higher heat of phase transition compared to its shorter-chain counterparts.
The simulations also revealed that the surface layer thickness of these chloroacetates decreases as the alkyl chain increases at the same temperature. acs.org This is attributed to stronger intermolecular interactions. acs.orgnih.gov The long octyl chain in this compound would enhance hydrophobic interactions, likely leading to more defined ordering and a distinct interfacial structure at boundaries such as an oil-water interface. mdpi.comresearchgate.net
Table 2: Trends in Interfacial Properties of Alkyl Chloroacetates from MD Simulations
Data derived from studies on methyl (MC), ethyl (EC), and propyl (PC) chloroacetates. acs.orgnih.gov
| Property | Trend with Increasing Alkyl Chain Length (Methyl to Propyl) | Predicted Trend for this compound | Rationale |
| Heat of Phase Transition | Increases acs.orgnih.gov | Significantly Higher | Increased van der Waals forces and ordering due to the long octyl chain. |
| Enthalpy of Vaporization | Increases acs.org | Significantly Higher | Stronger intermolecular forces require more energy to overcome for vaporization. |
| Surface Layer Thickness | Decreases acs.org | Thinner | Stronger intermolecular interactions lead to a more compact and ordered surface layer. |
| Dielectric Constant | Decreases acs.org | Lower | The larger, nonpolar alkyl group reduces the overall polarity of the bulk material. |
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and mapping the potential energy surface to locate transition states. nih.gov For esters like this compound, hydrolysis is a fundamental reaction pathway.
Studies on the hydrolysis of related esters, such as ethyl chloroacetate and phenyl trifluoroacetate, have identified several possible mechanisms. orientjchem.org For instance, the neutral hydrolysis of some esters proceeds via a BAc3 mechanism, where one water molecule acts as a nucleophile attacking the carbonyl carbon, and a second water molecule acts as a general base to assist the process. Other studies on the acid-catalyzed hydrolysis of ethyl chloroacetate are consistent with an A-2 process. orientjchem.org
Computational studies can model the geometry and energy of the transition states for these reactions. researchgate.net For the neutral hydrolysis of ethyl chloroacetate, quantum chemical calculations showed that the gauche conformer has a lower activation energy than the trans conformer. researchgate.net These calculations also confirmed that halogen substitution on the acetate (B1210297) group lowers the activation energy. researchgate.net Such studies provide a framework for understanding the reactivity of this compound, where similar transition states involving the attack of a nucleophile on the electrophilic carbonyl carbon would be expected. The negative entropy of activation values observed in some ester oxidations indicate a rigid and highly organized transition state. orientjchem.org
In Silico Analysis of Derivatives Synthesized from Chloroacetates
This compound and other alkyl chloroacetates serve as versatile building blocks in organic synthesis for creating more complex molecules with specific biological or material properties. scielo.brtandfonline.com Following synthesis, in silico (computational) methods are frequently employed to predict the properties and potential applications of these new derivatives.
For example, this compound has been used as a precursor in the synthesis of novel piperine-derived diesters. scielo.brscielo.br After the synthesis and characterization of these new compounds, an in silico study was conducted to evaluate their ADME (absorption, distribution, metabolization, and excretion) properties, drug-likeness, and drug score. scielo.br This type of analysis helps to assess the potential of the synthesized derivatives as new drug candidates before undertaking extensive experimental testing. scielo.br
In another study, ethyl chloroacetate was used to synthesize a series of benzoxazole (B165842) derivatives. tandfonline.com These final products were then subjected to 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies to correlate their molecular structure with their observed anti-inflammatory activity. tandfonline.com These examples show a common workflow where chloroacetates act as key intermediates, and computational analysis is then applied to the resulting, more complex derivatives.
Table 3: Examples of In Silico Analyses of Derivatives from Chloroacetates
| Chloroacetate Precursor | Derivative Class | In Silico Analysis Performed on Derivative | Purpose of Analysis | Reference(s) |
| This compound | Piperine diesters | ADME properties, drug-likeness, drug score | Evaluate potential as new drug candidates | scielo.br, scielo.br |
| Ethyl chloroacetate | Benzoxazole azetidinones | 3D-QSAR, Molecular docking | Correlate structure with anti-inflammatory activity | tandfonline.com |
| Methyl chloroacetate | Pyrrolo[3,4-d]pyridazinone esters | Molecular docking | Investigate interactions with COX/LOX enzymes | mdpi.com |
| Methyl chloroacetate | Oxirane-2-carboxylates | Semi-empirical quantum calculations (activation energy) | Predict thermodynamic feasibility of synthesis |
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling
The influence of the alkyl chain length on the properties of chloroacetate esters is a clear example of an SPR. As established by MD simulations, increasing the chain length from methyl to propyl (and presumably to octyl) leads to higher heats of phase transition and enthalpies of vaporization, but lower dielectric constants and surface layer thicknesses. acs.org Similar relationships are observed in other classes of organic compounds, where longer alkyl chains influence thermal properties and molecular organization. nih.gov
From a reactivity perspective, the structure of this compound provides two primary reactive sites:
The Carbonyl Carbon: This site is electrophilic and susceptible to nucleophilic attack, a common reaction pathway for esters leading to hydrolysis or transesterification. nih.gov The electron-withdrawing effect of the adjacent chlorine atom enhances this electrophilicity.
The α-Carbon: The carbon atom bonded to the chlorine is susceptible to nucleophilic substitution (an SN2 reaction), where the chlorine atom is displaced by a nucleophile. This reactivity is fundamental to its use as a building block for synthesizing more complex molecules. scielo.br
Environmental Fate and Transformation in Aquatic and Terrestrial Systems
Occurrence and Detection in Environmental Matrices
Octyl chloroacetate (B1199739) is not a widely monitored environmental contaminant, and as such, data on its occurrence in environmental matrices like water, soil, and sediment are limited. However, its presence can be inferred from its formation as a byproduct of other chemical processes and its use in certain commercial products.
One study using gas chromatography/mass spectrometry (GC/MS) identified octyl chloroacetate as a minor chemical constituent (0.33% of total peak area) in a novel distillate produced from the fermentation of nine oriental medical herbs. researchgate.netnih.gov While this is not a typical environmental sample, it confirms the compound's existence and its detectability in a complex organic matrix. researchgate.netnih.gov More significantly from an environmental loading perspective, historical documents indicate that iso-octyl chloroacetate was a component used in the formulation of 2,4-D and 2,4,5-T weed killers. toxicdocs.org
The most well-documented source of a structurally similar isomer, 2-ethylhexyl chloroacetate, is the degradation of the common UV filter 2-ethylhexyl-4-methoxycinnamate (EHMC) during water chlorination. toxicdocs.org This suggests a potential for this compound or its isomers to be present in chlorinated waters, such as swimming pools or wastewater treatment effluents, where EHMC may be present. toxicdocs.orgiarc.fr The parent class of compounds, haloacetic acids (HAAs), are well-known disinfection byproducts that are routinely detected in drinking water worldwide. iarc.frcabidigitallibrary.orgcanada.ca Analytical methods for detecting HAAs often involve derivatization to their methyl or other alkyl esters, followed by gas chromatography. canada.canih.gov
Abiotic Degradation Pathways
Abiotic processes, which are non-biological in nature, play a critical role in the transformation of this compound in the environment. These pathways include hydrolysis, photolysis, and reactions with disinfectants like chlorine.
As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form 1-octanol (B28484) and chloroacetic acid. The mechanism for chloro-substituted alkyl acetates can proceed through both neutral and acid-catalyzed pathways. researchgate.net For monochloroesters like this compound, the acid-catalyzed AAc2 mechanism is considered typical. researchgate.net The rate of hydrolysis is significantly influenced by pH.
Photolytic transformation, or photodegradation, involves the breakdown of a chemical due to the absorption of light energy. While direct aqueous photolysis studies on this compound are not available, its formation from the UV filter EHMC suggests it may be present in sunlit waters. In laboratory systems containing both the precursor EHMC and sodium hypochlorite (B82951) (HOCl), the application of UV radiation resulted in a lower amount of the byproduct 2-ethylhexyl chloroacetate compared to systems without UV. toxicdocs.org This finding suggests that 2-ethylhexyl chloroacetate, and by extension this compound, is susceptible to photodegradation. toxicdocs.org
In the atmosphere, the degradation of the analogous compound, vapor-phase ethyl chloroacetate, is expected to occur through reactions with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is about 13 days. nih.gov
The formation of this compound isomers as a disinfection byproduct is a key transformation pathway. Studies on the degradation of the sunscreen agent 2-ethylhexyl-4-methoxycinnamate (EHMC) in the presence of sodium hypochlorite (NaOCl) have consistently identified 2-ethylhexyl chloroacetate as a major degradation product. toxicdocs.orgiarc.fr
The reaction proceeds via an electrophilic attack of hypochlorous acid (HOCl) on the C=C double bond of the cinnamate (B1238496) moiety in EHMC, leading to the cleavage of the molecule. toxicdocs.org This process yields several smaller, more polar byproducts. The table below lists the identified byproducts from the chlorination of EHMC.
| Precursor Compound | Process | Identified Byproducts | Reference |
|---|---|---|---|
| 2-ethylhexyl-4-methoxycinnamate (EHMC) | Chlorination (Reaction with HOCl) | 2-ethylhexyl chloroacetate, 1-chloro-4-methoxybenzene, 1,3-dichloro-2-methoxybenzene, 3-chloro-4-methoxybenzaldehyde | toxicdocs.orgiarc.fr |
Photolytic Transformation Studies
Biotic Degradation Processes (e.g., Biodegradation in Wastewater Treatment)
Biotic degradation involves the breakdown of organic compounds by microorganisms and is a crucial process for removal in environments like wastewater treatment plants and soils. Haloacetic acids (HAAs) are known to be biodegradable under aerobic conditions through a hydrolysis-oxidation pathway. cabidigitallibrary.org The removal of HAAs in granular activated carbon (GAC) filters, for instance, is often attributed more to biodegradation by microbial biofilms than to physical adsorption. researchgate.net
Specific studies on the biodegradation of this compound are limited, but research on structurally related compounds provides valuable insights. A study on novel cleavable oligomeric surfactants containing octyl 2-chloroacetate found that these complex molecules undergo a significant degree of mineralization (31-52%) over a 28-day period. publish.csiro.au Although this did not meet the threshold to be classified as "readily biodegradable," it demonstrates that the this compound portion of the molecule is susceptible to microbial attack. publish.csiro.au The incomplete degradation was attributed to the recalcitrance of the resulting hydrophilic species after the initial hydrolysis, not to the parent compound. publish.csiro.au Other research has shown that ionic liquids containing an octyl ester group in the side chain exhibit enhanced biodegradation compared to those without such a group, as the ester linkage provides a site for enzymatic hydrolysis. nist.govwikipedia.org
Sorption and Mobility in Soil and Sediment Systems
The tendency of an organic compound to bind to soil and sediment particles, a process known as sorption, governs its mobility in the environment. Compounds that sorb strongly are less likely to leach into groundwater or be transported in surface water. This behavior is often predicted using the octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow). fao.org A higher log Kow value indicates greater lipophilicity ("fat-loving") and a stronger tendency to associate with the organic carbon fraction of soil and sediment rather than remaining dissolved in water. fao.org The soil organic carbon-water (B12546825) partition coefficient (Koc) is directly related to Kow and is a key parameter in environmental fate models.
While an experimentally determined log Kow for this compound is not available, a computationally estimated value (XLogP3) is 4.3. This relatively high value suggests that this compound is a lipophilic compound. Chemicals with log Kow values greater than 3 are generally considered to have a tendency to sorb to organic matter. Therefore, this compound is expected to exhibit moderate to strong sorption to soil and sediment, limiting its mobility. Its transport would likely be associated with suspended solids in aquatic systems rather than in the dissolved phase.
| Parameter | Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Formula | C10H19ClO2 | - |
| Molecular Weight | 206.71 g/mol | - |
| Log Kow (XLogP3 Estimate) | 4.3 | Indicates lipophilicity; likely to sorb to soil organic carbon and sediment. Potential for bioaccumulation. |
Environmental Modeling for Prediction of Fate and Distribution
Environmental models are crucial computational tools for predicting the fate and distribution of chemical compounds in the environment. These models utilize the physicochemical properties and degradation half-lives of a substance to estimate its partitioning between air, water, soil, and sediment, as well as its potential for long-range transport. Due to a lack of extensive experimental data for this compound, models such as the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) are invaluable for generating estimated values for key environmental parameters. fao.orgasm.org
It is important to note that much of the available data comes from studies on its structural isomer, 2-ethylhexyl chloroacetate (2-EHCA), which is often used as a proxy in the absence of direct data for this compound. d-nb.infonih.gov
Physicochemical Properties and Environmental Fate Parameters (Estimated)
Quantitative Structure-Activity Relationship (QSAR) models, like those within EPI Suite™, predict environmental fate properties based on a chemical's structure. d-nb.inforesearchgate.net These models are essential for screening-level assessments and prioritizing chemicals for further testing. fao.org The following tables present estimated data for 2-ethylhexyl chloroacetate, which can be considered indicative for this compound.
Table 1: Estimated Physicochemical Properties of 2-Ethylhexyl Chloroacetate
| Property | Value | Source |
| Boiling Point | 268.3 °C | d-nb.info |
| Vapor Pressure | 0.0021 Pa | d-nb.info |
| Water Solubility | 4.1 mg/L | d-nb.info |
| Log K_ow (Octanol-Water Partition Coefficient) | 4.3 | d-nb.info |
This interactive data table provides estimated physicochemical properties for 2-ethylhexyl chloroacetate, a structural isomer of this compound. These values are critical inputs for environmental fate models.
Table 2: Estimated Environmental Half-Lives of 2-Ethylhexyl Chloroacetate
| Medium | Half-Life | Source |
| Air | 2.1 days | d-nb.info |
| Water | 180 days | d-nb.info |
| Soil | 180 days | d-nb.info |
| Sediment | 720 days | d-nb.info |
This interactive data table displays the estimated persistence of 2-ethylhexyl chloroacetate in various environmental compartments. The half-life indicates the time it takes for half of the chemical to degrade.
Research Findings from Environmental Modeling Tools
Table 3: OECD POV and LRTP Screening Tool Results for 2-Ethylhexyl Chloroacetate
| Metric | Predicted Value | Unit | Source |
| Characteristic Travel Distance (CTD) | 499 | km | d-nb.info |
| Overall Persistence (P_ov) | 199 | days | d-nb.info |
| Transfer Efficiency to Arctic | 0.017 | % | d-nb.info |
These modeling results suggest that chloroacetate esters like 2-ethylhexyl chloroacetate, and by extension this compound, have a moderate potential for persistence and long-range transport. The predicted water solubility and octanol-water partition coefficient indicate a tendency to partition to organic matter in soil and sediment. d-nb.infoau.dk The hydrolysis of the ester bond is a significant degradation pathway, which is expected to be a key factor in its environmental fate. nih.govnih.gov While direct photolysis is not expected to be a major degradation pathway for simple alkyl esters, indirect photolytic reactions can occur. mdpi.com
The mobility of chemicals in soil is often classified based on their soil organic carbon-water partitioning coefficient (Koc). au.dk For 2-ethylhexyl chloroacetate, the estimated Koc suggests it would have low to medium mobility in soil, meaning it is likely to adsorb to soil particles rather than readily leaching into groundwater. d-nb.info
It is critical to reiterate that these are modeled predictions, primarily for a structural isomer, and serve as an initial assessment. Experimental studies on this compound are necessary for a definitive characterization of its environmental behavior.
Applications of Octyl Chloroacetate in the Synthesis of Advanced Functional Materials
Octyl Chloroacetate (B1199739) as a Key Intermediate in Organic Synthesis
Octyl chloroacetate, with the chemical formula C10H19ClO2, is an organic ester primarily utilized as a chemical intermediate in the synthesis of more complex molecules. lookchem.com Its structure consists of an octyl group attached to a chloroacetic acid moiety. ontosight.ai The presence of the chlorine atom makes it a reactive site, susceptible to substitution reactions, which is a key feature for its role as an intermediate. wiley-vch.de
The synthesis of this compound itself typically involves the esterification of chloroacetic acid with 1-octanol (B28484). csic.es In one method, this reaction is carried out at 60°C for 13 hours with sulfuric acid acting as a catalyst. csic.es Another approach involves the catalytic synthesis using a solid superacid catalyst, SO42-/TiO2-MoO3. oriprobe.com It can also be produced through the rhodium-catalyzed alkoxycarbonylation of chloroform (B151607) with octanol (B41247). rsc.org
As an intermediate, this compound is a precursor for a variety of specialty chemicals, including pharmaceuticals and agrochemicals. lookchem.com For instance, it is used in the synthesis of octyl cyanoacetate (B8463686), an important intermediate for various chemicals, by reacting it with hydrogen cyanide and ammonia. google.com Its versatility allows it to be a starting point for creating diverse molecular architectures tailored for specific applications.
Derivatization for Surfactant Development and Evaluation
The amphiphilic nature that can be imparted to this compound derivatives makes it a valuable precursor in surfactant development. The octyl chain provides the necessary hydrophobic (lipophilic) tail, while the reactive chloroacetate group can be modified to introduce a hydrophilic head. This strategy is employed to create surfactants with specific properties, such as enhanced biodegradability, by incorporating cleavable ester linkages between the hydrophobic and hydrophilic parts. csic.es
The general process involves reacting the chloroacetate group with various nucleophiles to attach a polar head group. For example, alkyl ethoxy carboxylate surfactants are produced by reacting ethoxylated fatty alcohols with salts of chloroacetic acid. google.com Similarly, betaine-type amphoteric surfactants can be produced by reacting tertiary amines like octyl dimethyl amine with sodium chloroacetate. keruichemical.com This approach allows for the systematic design of surfactants with tailored properties for applications in detergents, emulsifiers, and personal care products. researchgate.netrushim.ru
This compound is a key reagent in the synthesis of novel cationic Gemini surfactants, which are a class of surfactants known for having two hydrophobic tails and two hydrophilic head groups connected by a spacer. csic.esgoogle.com These structures are often more surface-active than their conventional single-chain counterparts. google.com
In a specific synthetic route, new cleavable cationic betainate dimeric and trimeric surfactants have been developed using this compound. csic.es The synthesis involves reacting octyl 2-chloroacetate with a polyamine, such as N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine, in acetonitrile. csic.es The resulting Gemini surfactants contain a labile ester bond which enhances their biodegradability, making them more environmentally friendly alternatives to traditional quaternary ammonium (B1175870) surfactants. csic.es Research has shown that these new surfactants exhibit a greater tendency for adsorption over micellization and possess high petroleum-collecting and dispersing properties. lookchem.com
Table 1: Synthesis of Cationic Surfactants from this compound
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Octyl 2-chloroacetate | N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine | Acetonitrile | Reflux for 60 hours | Cationic Betainate Dimeric Surfactant | csic.es |
Polymer Modification and Functionalization using Chloroacetate Derivatives
The reactive nature of the chloroacetate group is widely used for the chemical modification and functionalization of various polymers. cmu.edu This process involves grafting the chloroacetate moiety onto a polymer backbone, which then serves as a reactive site for further derivatization, allowing for the introduction of new functional groups and properties. While not always starting from this compound itself, the use of reagents like chloroacetyl chloride or chloroacetic acid on hydroxyl-containing polymers demonstrates the utility of this chemical handle. researchgate.net
For example, natural polymers such as starch, cellulose, and chitosan (B1678972) have been successfully functionalized using this approach. nih.govpageplace.deundip.ac.id
Starch can be functionalized with chloroacetate groups by reacting it with chloroacetyl chloride. researchgate.net The resulting chloroacetylated starch can then have bioactive molecules, like salicylic (B10762653) acid, coupled to it. researchgate.net
Chitosan , a biopolymer, can be modified with chloroacetic acid to form N-carboxylmethyl chitosan, which has increased water solubility and antibacterial activity. nih.govundip.ac.id Quaternary ammonium salts of chitosan bearing chloroacetate have also been synthesized, showing unique properties. mdpi.com
Guar gum , a polysaccharide, is derivatized with agents like sodium chloroacetate to produce carboxymethyl guar, which is used in applications such as hydraulic fracturing. google.com
This functionalization strategy is a powerful tool for creating new materials with tailored characteristics, such as improved solubility, bioactivity, or specific binding capabilities, from abundant natural polymers. cmu.edunih.gov
Development of Novel Additives and Functional Materials from this compound Precursors
The reactivity of this compound makes it an excellent precursor for developing novel additives and functional materials for specialized industrial applications. A significant example is its use in the synthesis of lubricant additives designed to reduce friction and resist extreme pressure. google.com
A specific 1,3,4-thiadiazole (B1197879) derivative, n-octyl 5-acetylamino-1,3,4-thiadiazole-2-thioglycolate, has been synthesized from this compound. google.com The synthesis involves a reaction between 5-acetylamino-2-mercapto-1,3,4-thiadiazole and this compound in the presence of potassium hydroxide (B78521) and ethanol. google.com The resulting compound, when added to base lubricating oil, demonstrates excellent anti-friction and extreme pressure resistance properties, highlighting its potential as a high-performance lubricant additive. google.com
Table 2: Synthesis of a 1,3,4-Thiadiazole Lubricant Additive
| Precursor | Reagent | Yield | Melting Point | Application | Reference |
|---|
This demonstrates how the specific combination of the octyl group and the reactive chloroacetate function can be leveraged to build molecules with targeted industrial performance characteristics. google.com
Synthesis of Derivatives for Broad Chemical Applications
The versatility of this compound extends to its use in synthesizing a wide array of other chemical derivatives. These derivatives often serve as intermediates themselves or are used in specialized applications like chemical analysis.
One notable application is in the synthesis of cyanoacetic acid esters. For example, octyl cyanoacetate can be prepared from this compound. google.com Cyanoacetic acid esters are valuable intermediates in the preparation of various important chemicals. google.com
Another application is in analytical chemistry, where chloroacetic acids in water samples are derivatized into their n-octyl esters for analysis by gas chromatography. researchgate.net This process converts the polar acids into more volatile esters suitable for GC analysis, demonstrating the utility of the this compound structure in analytical methodologies. researchgate.net Furthermore, this compound itself can be a byproduct of chemical reactions in other contexts, such as the chlorination of sunscreen agents in swimming pools. researchgate.net
The ability to transform this compound into various other functional molecules underscores its importance as a versatile platform chemical in organic synthesis. lookchem.comnih.gov
Q & A
Q. What are the standard laboratory synthesis methods for octyl chloroacetate, and how can purity be optimized?
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Boiling Point Analysis : Confirms identity against literature values under reduced pressure .
- NMR Spectroscopy : Compares spectral data (¹H/¹³C) with reference libraries to verify structure and purity .
- Gas Chromatography (GC) : Quantifies purity (>90% for research-grade material) and detects volatile impurities .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear chemical-resistant gloves (nitrile), splash-resistant goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks .
- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical evaluation .
Advanced Research Questions
Q. How can reaction mechanisms of this compound synthesis be validated?
Mechanistic studies involve:
- Kinetic Analysis : Monitoring reaction progress via FT-IR or GC to track esterification rates and intermediate formation.
- Isotopic Labeling : Using deuterated chloroacetic acid or octanol to trace proton transfer steps in acid-catalyzed esterification .
- Computational Modeling : Density Functional Theory (DFT) simulations to validate transition states and energetics .
Q. What advanced methods quantify trace impurities in this compound?
- GC-MS : Identifies low-concentration side products (e.g., unreacted chloroacetic acid or octanol) with mass spectral libraries .
- HPLC-UV : Detects non-volatile impurities using reverse-phase columns (C18) with UV detection at 210–220 nm .
Q. How do researchers resolve contradictions in spectral data for this compound derivatives?
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., using SMILES strings like
CCCCCCCCOC(C)=Ofor this compound) . - Multi-Technique Analysis : Combine mass spectrometry, elemental analysis, and X-ray crystallography (for crystalline derivatives) to resolve ambiguities .
Q. What strategies ensure reproducibility in this compound synthesis?
- Detailed Protocols : Document reaction parameters (e.g., solvent volume, distillation cut points) as per IUPAC guidelines .
- Batch Consistency Testing : Use statistical tools (e.g., ANOVA) to compare yields and purity across multiple syntheses .
Q. How is the hydrolytic stability of this compound evaluated under varying conditions?
- Accelerated Aging Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via pH shifts (hydrolysis releases chloroacetic acid) and GC-MS .
- Kinetic Profiling : Determine half-life (t₁/₂) in aqueous buffers (pH 4–10) to predict shelf-life .
Methodological Best Practices
- Data Reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to include raw spectral data, distillation parameters, and purity metrics in supplementary materials .
- Ethical Referencing : Cite primary literature (e.g., synthesis protocols , hazard data ) and avoid non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
